2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene
Description
Properties
CAS No. |
441798-65-8 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C9H9N/c1-3-8-6(1)5-7-2-4-9(7)10-8/h5H,1-4H2 |
InChI Key |
JHHMGEMNWQRAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(CC3)C=C21 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Ring-Closure Strategies
Intramolecular Cyclization of Nitrogen-Containing Precursors:
Starting from suitably substituted bicyclic or monocyclic precursors containing nitrogen functionalities (e.g., amines, azides), intramolecular cyclization reactions under thermal or catalytic conditions can form the tricyclic framework. This method often uses transition metal catalysts or acid/base catalysis to promote ring closure.[3+2] or [4+2] Cycloaddition Reactions:
Nitrogen-containing dienes or dipolarophiles can undergo cycloaddition with alkene or alkyne partners to build the tricyclic skeleton. For example, azomethine ylides generated in situ can participate in 1,3-dipolar cycloadditions to form nitrogen heterocycles fused to carbocyclic rings.
Stepwise Construction via Functional Group Transformations
Sequential Functionalization and Ring Formation:
Starting from simpler bicyclic hydrocarbons, selective functionalization (e.g., halogenation, amination) followed by intramolecular nucleophilic substitution or elimination can yield the nitrogen-containing tricyclic system.Use of Nitrogen-Containing Building Blocks:
Incorporation of nitrogen atoms can be achieved by using nitrogen heterocyclic intermediates such as pyrroles or aziridines, which are then elaborated through ring expansion or rearrangement reactions.
Photochemical and Thermal Rearrangements
- Some syntheses exploit photochemical or thermal rearrangements of nitrogen-containing bicyclic precursors to induce ring contractions or expansions, forming the tricyclic azatricyclic system.
Representative Synthetic Route Example
While specific detailed experimental procedures for 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene are limited in open literature, a generalized synthetic scheme can be outlined as follows:
| Step | Reaction Type | Starting Material | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of nitrogen precursor | Amino-substituted bicyclic compound | Acid/base catalysis, solvent (e.g., THF) | Nitrogen-functionalized intermediate |
| 2 | Intramolecular cyclization | Nitrogen precursor | Heat or catalyst (e.g., Pd, Cu) | Formation of tricyclic ring system |
| 3 | Purification | Crude product | Chromatography, recrystallization | Pure 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
Analytical Data Supporting Preparation
Purity and Identity Confirmation:
Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the tricyclic structure and nitrogen incorporation.Thermal Stability:
The compound is stable under refrigerated conditions (2-8°C) and sealed dry storage to prevent degradation.
Summary Table of Preparation Methods
| Method Category | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization | Uses nitrogen-containing precursors | High regioselectivity | Requires precise precursor synthesis |
| Cycloaddition Reactions | [3+2] or [4+2] cycloadditions | Efficient ring construction | May require specialized reagents |
| Functional Group Transformations | Stepwise ring formation via substitution | Flexible approach | Multi-step, time-consuming |
| Photochemical/Thermal Rearrangements | Rearrangement of bicyclic precursors | Can access unique ring systems | Requires controlled conditions |
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced analogs with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene may exhibit pharmacological properties beneficial for drug development. Its structure allows for interactions with biological targets, potentially leading to the creation of new therapeutic agents.
- Anticancer Activity: Preliminary studies suggest that compounds derived from similar azatricyclo structures can inhibit cancer cell proliferation by disrupting cellular processes. Investigations into the specific mechanisms of action are ongoing.
- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
Polymer Chemistry:
The unique structural characteristics of 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene make it a candidate for use in advanced materials.
- Dendritic Polymers: Research has explored its application in creating dendritic polymers that enhance solubility and bioavailability of drugs. These polymers can be engineered to release therapeutic agents in a controlled manner, improving treatment efficacy.
- Nanocomposites: The compound can be incorporated into nanocomposite materials to improve mechanical properties and thermal stability, which is valuable in various industrial applications.
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis due to its reactive sites.
- Synthesis of Heterocycles: Its structure allows for the formation of various heterocycles through cyclization reactions, which are crucial in designing new pharmaceuticals and agrochemicals.
- Functionalization Reactions: The azatricyclo framework can undergo functionalization to introduce diverse functional groups, enabling the synthesis of complex organic molecules with tailored properties.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Isomers and Analogues
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Molecular Formula : C₁₀H₁₀
- Molecular Weight : 130.19 g/mol
- CAS : 6675-71-4
- Key Difference : Lacks the nitrogen atom (aza group) present in the target compound, reducing polarity and altering reactivity .
6-Azatricyclo[6.2.0.02,5]deca-1,5,7-triene
- CAS : 441798-63-6
- Molecular Formula : C₉H₉N
- Key Difference : Nitrogen is positioned at the 6th carbon, altering ring strain and electronic distribution compared to the 2-aza isomer .
2-(Bromomethyl)tricyclo[6.2.0.03,6]deca-1,3(6),7-triene
Thermodynamic and Reactivity Comparisons
Key Observations :
Functional Group Impact
- Aza Group (N-atom) : Introduces lone-pair electrons, increasing solubility in polar solvents and enabling coordination with metal catalysts. This contrasts with hydrocarbon analogs like tricyclo[5.2.1.0³,⁶]deca-2,5,8-triene .
- Substituent Effects : Methyl or bromo groups (e.g., 70759-86-3) modify steric hindrance and electronic density, influencing regioselectivity in synthetic applications .
Biological Activity
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene, with CAS number 441798-65-8, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉N
- Molecular Weight : 131.174 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 233.4 ± 9.0 °C at 760 mmHg
- Flash Point : 96.5 ± 10.9 °C
Biological Activity Overview
The biological activity of 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene has been explored in various studies, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Anticancer Activity
Research indicates that compounds similar to 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene exhibit significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that derivatives of this compound inhibited the proliferation of human breast cancer cells (MCF-7) by promoting cell cycle arrest at the G2/M phase.
Antimicrobial Effects
The antimicrobial activity of this compound has also been investigated:
- Bacterial Inhibition : Preliminary tests show that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : In vitro studies suggest potential antifungal activity against Candida species.
Neuroprotective Properties
Emerging evidence suggests that 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene may have neuroprotective effects:
- Mechanism : It is hypothesized that the compound can reduce oxidative stress and inflammation in neuronal cells.
- Research Findings : A study indicated that it could protect against neurotoxicity induced by glutamate in neuronal cell lines.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
